molecular formula C9H14O B2753000 Tricyclo[3.3.1.02,7]nonan-6-ol CAS No. 1823589-64-5

Tricyclo[3.3.1.02,7]nonan-6-ol

Cat. No.: B2753000
CAS No.: 1823589-64-5
M. Wt: 138.21
InChI Key: OOLNSBKHVSCTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclo[33102,7]nonan-6-ol is a unique organic compound characterized by its tricyclic structure This compound is notable for its rigid and highly condensed framework, which includes a cyclobutane ring The molecular formula of Tricyclo[331

Mechanism of Action

Target of Action

The primary targets of Tricyclo[3.3.1.02,7]nonan-6-ol are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The specific mode of action of Tricyclo[331It’s known that the compound is synthesized via both thermal and photochemical routes from claisen rearrangement products obtained from polyfluoroaryl and heteroaryl prop-2-enyl ethers . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by Tricyclo[331The compound is synthesized via a radical reaction that unexpectedly provides a highly condensed tricyclo[3.3.1.02,7]nonane skeleton . This formation by 4-exo-trig radical cyclization is the first example of its kind

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.3.1.02,7]nonan-6-ol can be achieved through several methods. One notable method involves the radical cyclization of rigid bicyclo[2.2.2]octene derivatives. This process includes a 4-exo-trig radical cyclization, which results in the formation of the tricyclo[3.3.1.02,7]nonane skeleton . Another approach involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of radical cyclization and aldol condensation reactions suggests that similar methods could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[3.3.1.02,7]nonan-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Various alcohols and hydrocarbons.

    Substitution: Halogenated derivatives and other functionalized compounds.

Scientific Research Applications

Tricyclo[3.3.1.02,7]nonan-6-ol has several applications in scientific research:

Comparison with Similar Compounds

  • Bicyclo[3.3.1]nonane
  • Tricyclo[6.1.0.0(3,5)]nonan-6-ol

Properties

IUPAC Name

tricyclo[3.3.1.02,7]nonan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-5-1-2-7-6(3-5)4-8(7)9/h5-10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLNSBKHVSCTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC1C(C2C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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